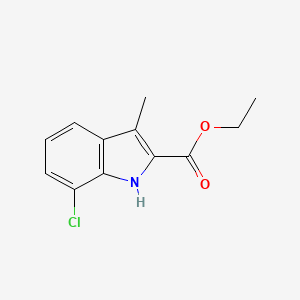

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The presence of the ethyl ester group and the chloro and methyl substituents on the indole core structure can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications.

Synthesis Analysis

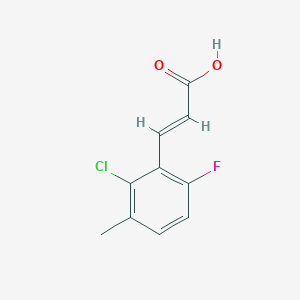

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine can lead to ethynyl and ethoxycarbonyloxy substituted indole derivatives . Chlorination reactions of indole-2-carboxylic acid derivatives with ethyl N,N-dichlorocarbamate can yield trichlorooxindole products . Moreover, the synthesis of related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involves masking and deprotonation steps, followed by selenation, oxidation, and elimination processes . These methods highlight the complexity and versatility of synthetic routes available for indole derivatives.

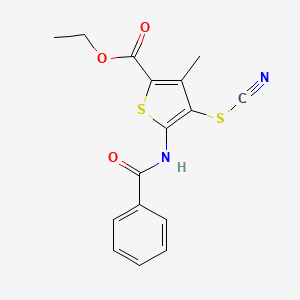

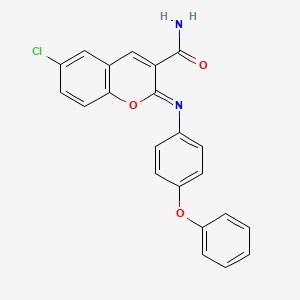

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was determined by single-crystal X-ray diffraction, revealing its orthorhombic system and space group . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Acid-catalyzed isomerization of indole carboxylates can lead to different isomeric forms . The transformation of sulfomethyl groups to formyl functions in indole-2-carboxylates can be achieved through elimination, hydrolysis, and oxidation steps . These reactions demonstrate the reactivity of indole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like chloro, methyl, or ethyl ester groups can affect these properties. For instance, the presence of electron-withdrawing groups like chlorine can increase the acidity of adjacent hydrogen atoms, affecting the compound's reactivity . The solubility in organic solvents or water can also be altered by the presence of these substituents, which is important for their application in various fields.

科学的研究の応用

Synthesis and Chemical Transformations

Ethyl 7-Chloro-3-Methyl-1H-Indole-2-Carboxylate and its derivatives are primarily used in various synthetic and chemical transformation processes. For instance, Beccalli et al. (1994) explored the synthesis of 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, demonstrating the versatility of indole derivatives in organic synthesis (Beccalli, Marchesini, & Pilati, 1994). Similarly, Muchowski (1970) investigated the chlorination of some indole derivatives, highlighting the chemical reactivity of these compounds under different conditions (Muchowski, 1970).

Pharmaceutical and Biological Research

In the realm of pharmaceutical and biological research, various derivatives of this compound have been synthesized and studied for their potential medical applications. Zhao et al. (2006) designed and synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, assessing their anti-hepatitis B virus (HBV) activities, which indicates the potential use of these compounds in antiviral drug development (Zhao, Zhao, Chai, & Gong, 2006).

Advanced Material Synthesis

Indole derivatives are also used in the synthesis of advanced materials. For instance, the work of Pete et al. (2006) on the synthesis of formyl-indole-2-carboxylates showcases the use of these compounds in the creation of new materials with potential applications in various industries (Pete, Szöllösy, & Szokol, 2006).

Structural and Mechanistic Studies

Research has also focused on understanding the structural properties and reaction mechanisms involving this compound derivatives. For example, the study by Acharya and Gowda (1981) on the crystal structure of a related compound provides insights into its molecular configuration, which is crucial for designing more effective synthetic routes and applications (Acharya & Gowda, 1981).

作用機序

Target of Action

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, as an indole derivative, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their interactions with multiple targets . The affected pathways and their downstream effects would depend on the specific targets of this compound.

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and mode of action.

特性

IUPAC Name |

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZORAQABAAJOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)

![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)